molecular formula C12H10BrNO3 B1413978 Ethyl 2-bromo-4-cyano-6-formylphenylacetate CAS No. 1806062-74-7

Ethyl 2-bromo-4-cyano-6-formylphenylacetate

Cat. No.: B1413978
CAS No.: 1806062-74-7
M. Wt: 296.12 g/mol
InChI Key: YCDOGZMRDBTPJQ-UHFFFAOYSA-N
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Description

Ethyl 2-bromo-4-cyano-6-formylphenylacetate is a chemical compound with the molecular formula C12H10BrNO3. It is known for its unique structural properties, which make it valuable in various scientific research applications. This compound is characterized by the presence of bromine, cyano, and formyl functional groups attached to a phenyl ring, along with an ethyl ester group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-bromo-4-cyano-6-formylphenylacetate typically involves multi-step organic reactions. One common method includes the bromination of a precursor compound, followed by the introduction of cyano and formyl groups through nucleophilic substitution and formylation reactions, respectively. The final step involves esterification to introduce the ethyl ester group.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the aforementioned reactions are carried out under controlled conditions. The use of catalysts, temperature control, and purification steps are crucial to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-bromo-4-cyano-6-formylphenylacetate undergoes various types of chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophiles such as sodium azide (NaN3) or potassium thiocyanate (KSCN) are often employed.

Major Products Formed

    Oxidation: Ethyl 2-bromo-4-cyano-6-carboxyphenylacetate.

    Reduction: Ethyl 2-bromo-4-aminomethyl-6-formylphenylacetate.

    Substitution: Ethyl 2-azido-4-cyano-6-formylphenylacetate or Ethyl 2-thiocyanato-4-cyano-6-formylphenylacetate.

Scientific Research Applications

Ethyl 2-bromo-4-cyano-6-formylphenylacetate is used in various scientific research fields due to its versatile chemical properties:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: It is used in the study of enzyme interactions and protein modifications.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Ethyl 2-bromo-4-cyano-6-formylphenylacetate exerts its effects involves interactions with specific molecular targets. The bromine and cyano groups can participate in electrophilic and nucleophilic reactions, respectively, while the formyl group can form covalent bonds with nucleophiles. These interactions can modulate biological pathways and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-bromo-4-cyano-6-methylphenylacetate
  • Ethyl 2-bromo-4-cyano-6-hydroxyphenylacetate
  • Ethyl 2-bromo-4-cyano-6-nitrophenylacetate

Uniqueness

Ethyl 2-bromo-4-cyano-6-formylphenylacetate is unique due to the presence of the formyl group, which provides additional reactivity and potential for forming covalent bonds with biological molecules. This makes it particularly valuable in medicinal chemistry and biochemical research.

Properties

IUPAC Name

ethyl 2-(2-bromo-4-cyano-6-formylphenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrNO3/c1-2-17-12(16)5-10-9(7-15)3-8(6-14)4-11(10)13/h3-4,7H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCDOGZMRDBTPJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=C(C=C(C=C1Br)C#N)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 2-bromo-4-cyano-6-formylphenylacetate
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Ethyl 2-bromo-4-cyano-6-formylphenylacetate
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Ethyl 2-bromo-4-cyano-6-formylphenylacetate
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Ethyl 2-bromo-4-cyano-6-formylphenylacetate
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Ethyl 2-bromo-4-cyano-6-formylphenylacetate
Reactant of Route 6
Ethyl 2-bromo-4-cyano-6-formylphenylacetate

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